

# Cyclohexyl Isothiocyanate (CAS 1122-82-3): A Technical Guide for Scientific Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyclohexyl isothiocyanate*

Cat. No.: B042215

[Get Quote](#)

An In-depth Overview of its Synthesis, Properties, and Biological Potential in Drug Discovery

**Cyclohexyl isothiocyanate** (CAS No. 1122-82-3), a member of the versatile isothiocyanate class of organic compounds, serves as a significant building block in synthetic chemistry and has drawn interest for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities, tailored for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**Cyclohexyl isothiocyanate** is a colorless to pale yellow liquid with a characteristic pungent odor.<sup>[1]</sup> Its chemical structure consists of a cyclohexane ring bonded to an isothiocyanate functional group (-N=C=S). This functional group is highly electrophilic, making the compound reactive towards nucleophiles and a valuable intermediate in the synthesis of a wide range of heterocyclic and acyclic compounds.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Cyclohexyl Isothiocyanate**

| Property          | Value                                                              | Reference(s) |
|-------------------|--------------------------------------------------------------------|--------------|
| CAS Number        | 1122-82-3                                                          | [2][3]       |
| Molecular Formula | C <sub>7</sub> H <sub>11</sub> NS                                  | [2][3]       |
| Molecular Weight  | 141.24 g/mol                                                       | [2][3]       |
| Appearance        | Colorless to pale yellow liquid                                    | [1]          |
| Boiling Point     | 219-220 °C                                                         |              |
| Density           | 1.034 - 1.039 g/cm <sup>3</sup> @ 20°C                             |              |
| Refractive Index  | 1.533 - 1.539 @ 20°C                                               |              |
| IUPAC Name        | isothiocyanatocyclohexane                                          | [2][3]       |
| Synonyms          | Cyclohexane, isothiocyanato-; Isothiocyanic acid, cyclohexyl ester | [1][3]       |

Table 2: Spectroscopic Data for **Cyclohexyl Isothiocyanate**

| Spectroscopic Data                      | Value                                                         | Reference(s) |
|-----------------------------------------|---------------------------------------------------------------|--------------|
| Infrared (IR) Absorption                | 2103 cm <sup>-1</sup> (strong, characteristic -N=C=S stretch) | [2]          |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> ) | δ 1.38–1.90 (m, 10H), 3.67–3.71 (m, 1H)                       | [2]          |
| GC-EIMS (m/z)                           | 141 [M <sup>+</sup> , 90%], 55 (100%)                         | [2]          |

## Synthesis of Cyclohexyl Isothiocyanate

A general and efficient one-pot synthesis of **cyclohexyl isothiocyanate** from cyclohexylamine has been reported, offering a high yield and straightforward procedure.[2]

## Experimental Protocol: One-Pot Synthesis from Cyclohexylamine

**Materials:**

- Cyclohexylamine
- Potassium carbonate ( $K_2CO_3$ )
- Carbon disulfide ( $CS_2$ )
- Trichloroisocyanuric acid (TCT)
- Dichloromethane ( $CH_2Cl_2$ )
- Water ( $H_2O$ )

**Procedure:**

- To a mixture of cyclohexylamine (20 mmol) and potassium carbonate (5.52 g, 40 mmol) in 20 mL of water, add carbon disulfide (1.82 g, 24 mmol) dropwise over a period of 20-30 minutes at room temperature.
- Stir the mixture for several hours until complete conversion is confirmed by gas chromatography (GC).
- Cool the reaction mixture to 0 °C.
- Add a solution of trichloroisocyanuric acid (1.85 g, 10 mmol) in 15 mL of dichloromethane dropwise.
- After the addition is complete, stir the mixture for an additional 30 minutes.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by distillation to obtain pure **cyclohexyl isothiocyanate**.

This method has been reported to yield **cyclohexyl isothiocyanate** in 95% purity.[\[2\]](#)

# Biological Activities and Potential Therapeutic Applications

Isothiocyanates as a class are well-documented for their broad-ranging biological activities, including anticancer and antimicrobial properties.<sup>[4][5][6]</sup> While specific quantitative data for **cyclohexyl isothiocyanate** is limited in publicly available literature, numerous studies have demonstrated the potent biological effects of its derivatives, suggesting that the **cyclohexyl isothiocyanate** scaffold is a promising starting point for the development of novel therapeutic agents.

## Anticancer Activity of Cyclohexyl Isothiocyanate Derivatives

Research has primarily focused on the synthesis and evaluation of derivatives of **cyclohexyl isothiocyanate** for their antiproliferative and cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of **Cyclohexyl Isothiocyanate** Derivatives

| Derivative Class                       | Cell Line       | Activity  | IC <sub>50</sub> Value | Reference(s) |
|----------------------------------------|-----------------|-----------|------------------------|--------------|
| Thiosemicarbazide                      | K562 (Leukemia) | Cytotoxic | 9.92 μM                |              |
| Thiazoline-tetralin                    | MCF-7 (Breast)  | Cytotoxic | 69.2 μM                | [2]          |
| Thiazoline-tetralin                    | A549 (Lung)     | Apoptotic | -                      | [2]          |
| Cyclohexylmethylaminoindenoxydiazinone | A549 (Lung)     | Cytotoxic | 64.88 μg/mL            | [2]          |
| Cyclohexylmethylaminoindenoxydiazinone | HepG2 (Liver)   | Cytotoxic | 39.18 μg/mL            | [2]          |

It is noteworthy that in one study, a series of thiohydantoin derivatives synthesized from **cyclohexyl isothiocyanate** did not exhibit significant activity against prostate cancer cell lines, underscoring the importance of the overall molecular structure for biological activity.

## Antimicrobial Activity of Cyclohexyl Isothiocyanate Derivatives

Derivatives of **cyclohexyl isothiocyanate** have also been investigated for their ability to inhibit the growth of pathogenic microorganisms.

Table 4: Antimicrobial Activity of **Cyclohexyl Isothiocyanate** Derivatives

| Derivative Class                 | Microorganism          | Activity      | MIC Value              | Reference(s) |
|----------------------------------|------------------------|---------------|------------------------|--------------|
| Thiosemicarbazide                | Bacillus subtilis      | Antibacterial | -                      |              |
| Thiosemicarbazide                | Pseudomonas aeruginosa | Antibacterial | -                      |              |
| Indole-1,2,4 triazole conjugates | Candida tropicalis     | Antifungal    | As low as 2 $\mu$ g/mL |              |
| Indole-1,2,4 triazole conjugates | Candida albicans       | Antifungal    | 2 $\mu$ g/mL           |              |
| Indole-1,2,4 triazole conjugates | Gram-negative bacteria | Antibacterial | ~250 $\mu$ g/mL        |              |

## General Experimental Protocols for Biological Evaluation

The following are general methodologies for assessing the biological activity of compounds like **cyclohexyl isothiocyanate** and its derivatives.

## Antiproliferative Activity Assay (MTT Assay)

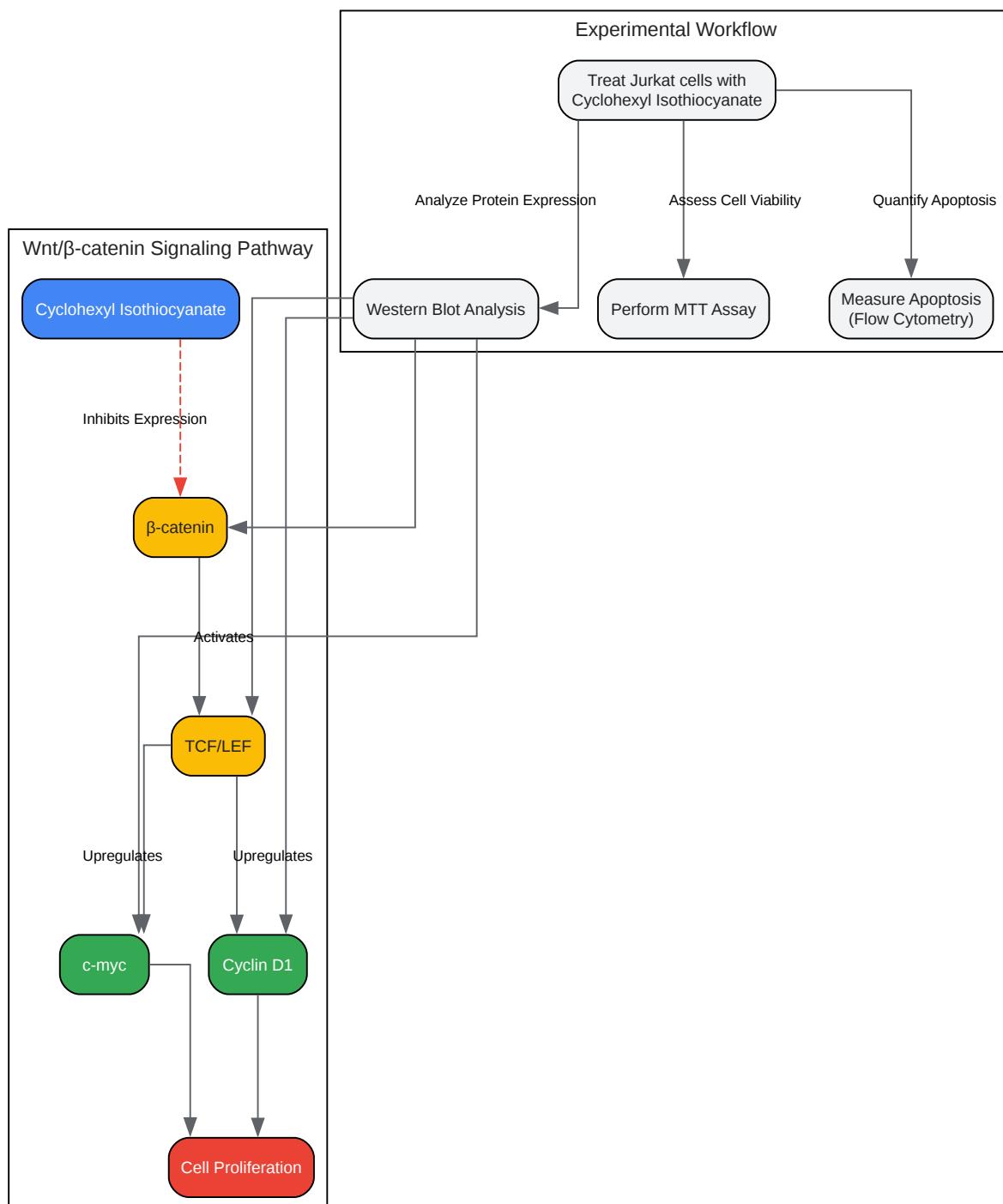
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).

## Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.


Procedure:

- Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate growth medium.
- Inoculate each well with a standardized suspension of the target microorganism.
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth).

## Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates are known to exert their anticancer effects by modulating a variety of cellular signaling pathways. While the specific pathways affected by **cyclohexyl isothiocyanate** have not been extensively studied, research on related isothiocyanates, such as phenylhexyl isothiocyanate, has implicated the Wnt/β-catenin signaling pathway. The following diagram illustrates a generalized workflow for investigating the effect of an isothiocyanate on this pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for studying the effect of **Cyclohexyl Isothiocyanate** on the Wnt/β-catenin pathway.

## Conclusion

**Cyclohexyl isothiocyanate** is a readily synthesizable compound with a reactive functional group that makes it a valuable precursor for the synthesis of diverse molecular architectures. While direct evidence of its biological efficacy is still emerging, the significant anticancer and antimicrobial activities of its derivatives highlight the potential of the **cyclohexyl isothiocyanate** scaffold in the discovery of new therapeutic agents. Further investigation into the biological activities of the parent compound and the continued exploration of its derivatives are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H<sub>2</sub>S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexyl Isothiocyanate|CAS 1122-82-3|Reagent [benchchem.com]
- 3. pom.henu.edu.cn [pom.henu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Development of Isoselenocyanate Compounds' Syntheses and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclohexyl Isothiocyanate (CAS 1122-82-3): A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042215#cyclohexyl-isothiocyanate-cas-number-1122-82-3>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)